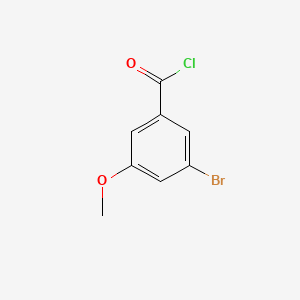
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is an organic compound with the molecular formula C13H11BrFN. It is a derivative of benzene, characterized by the presence of bromine, fluorine, and a phenylaminomethyl group attached to the benzene ring.
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of Lewis acid catalysts such as aluminum chloride or ferric bromide to facilitate the halogenation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydro derivatives.
Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene can be compared with other similar compounds such as:
1-Bromo-3-fluorobenzene: Lacks the phenylaminomethyl group, making it less complex and potentially less versatile in certain applications.
2-Bromo-1-fluoroethylbenzene: Differs in the position of the halogen atoms and the presence of an ethyl group instead of a phenylaminomethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylaminomethyl group, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPESXDZQQKGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742797 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-92-5 |
Source


|
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
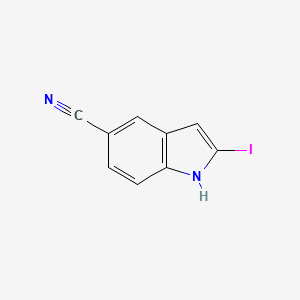
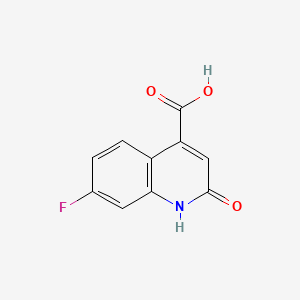
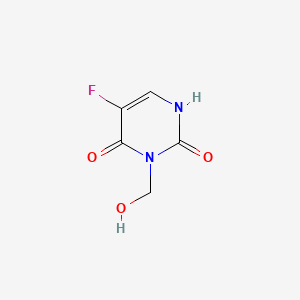

![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
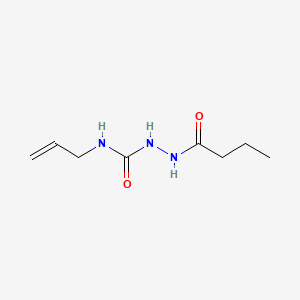

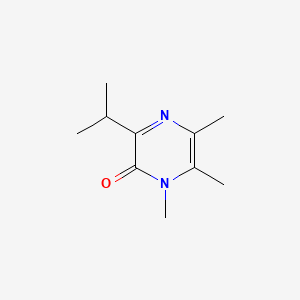
![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B594704.png)
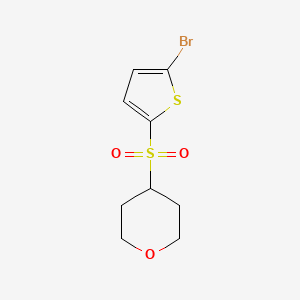
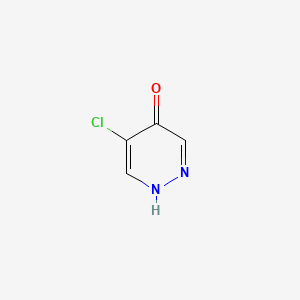
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
![5-Methoxy-7-phenylimidazo[1,2-a]pyridine](/img/structure/B594709.png)
